molecular formula C13H10BrN B1273018 3-bromo-9-methyl-9H-carbazole CAS No. 91828-08-9

3-bromo-9-methyl-9H-carbazole

Cat. No. B1273018
CAS RN: 91828-08-9
M. Wt: 260.13 g/mol
InChI Key: HQENVGAILUHBND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-9-methyl-9H-carbazole and its derivatives has been explored through various methods. One approach involves the photostimulated S(RN)1 substitution reaction with diarylamines as starting substrates, which can be obtained by Pd-catalyzed or Cu-catalyzed reactions. This method yields a variety of carbazole compounds, including substituted 9H-carbazoles, with very good to excellent yields . Another synthesis route for carbazole derivatives is the N-alkylation of different halogenated compounds with 3-bromo-9H-carbazole, leading to the formation of compounds with a planar carbazole ring system and various substituents .

Molecular Structure Analysis

The molecular structure of 3-bromo-9-methyl-9H-carbazole derivatives is characterized by a planar carbazole ring system. The degree of planarity and the dihedral angles between the carbazole ring and substituent groups, such as benzene or allyl groups, have been determined through X-ray diffraction. These structural analyses reveal mean deviations ranging from 0.0082 Å to 0.0402 Å, indicating a high degree of planarity in the carbazole core .

Chemical Reactions Analysis

The chemical reactivity of 3-bromo-9-methyl-9H-carbazole derivatives has been explored in the context of antitumor activity. For instance, Claisen-Schmidt condensation followed by reactions with various organic reactants has led to the formation of novel hetero annulated carbazoles. These compounds have been screened for in vitro antitumor activity, with some showing selective growth inhibition on certain cancer cell lines, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-9-methyl-9H-carbazole derivatives are closely related to their molecular structure. The planarity of the carbazole ring system and the nature of the substituents influence the intermolecular interactions and crystal packing. For example, the crystal structures of some derivatives show slipped face-to-face π-π interactions and C–H···π interactions, which are important for their potential applications in organic electronics . The halogenated derivatives exhibit dihedral angles that affect their molecular packing and, consequently, their suitability for device applications .

Scientific Research Applications

Synthesis and Electronic Properties

  • Synthesis Techniques : 3-bromo-9-methyl-9H-carbazole has been synthesized using various techniques. For instance, direct bromination of N- and C-substituted carbazoles, such as 9-methyl-9H-carbazole, has been achieved using reagents like N-bromosuccinimide (NBS) or NBS/silica gel systems. These methods provide a foundational understanding of the synthesis and properties of bromocarbazoles (Ponce et al., 2006).

Biological Transformations

  • Bacterial Biotransformation : Research on bacterial transformation of carbazole derivatives, including 9-methyl-9H-carbazole, highlights the potential of using bacteria for the derivatization of these compounds. The study showed how certain bacteria can metabolize these compounds, leading to the formation of various products, which could be beneficial for pharmaceutical applications (Waldau et al., 2009).

Antimicrobial Activities

  • Heterocyclic Derivatives for Antimicrobial Use : The creation of heterocyclic derivatives from 9H-carbazole, such as through reactions with ethyl acetoacetate, has shown potential in developing antimicrobial agents. This research opens avenues for using carbazole derivatives in medicine, particularly in fighting microbial infections (Salih et al., 2016).

Optoelectronic Properties

  • Applications in Optoelectronics : Studies on novel carbazole derivatives have explored their optoelectronic properties, indicating potential uses in electronic and photonic devices. These properties are essential for the development of materials in OLEDs and other light-emitting applications (Xi-cun, 2010).

Pharmaceutical Applications

  • Potential in Cancer Treatment : Some carbazole derivatives have been investigated for their cytotoxic effects on cancer cells, indicating potential applications in cancer treatment. For example, certain compounds have shown inhibitory effects on ovarian cancer cell growth, suggesting their potential as therapeutic agents (Saturnino et al., 2015).

Environmental and Toxicity Studies

  • Toxicity Analysis via Molecular Docking : Research involving molecular docking to investigate the toxicity of polyhalogenated carbazoles, like 3-bromo-9H-carbazole, provides insights into their environmental impact and potential health risks. This kind of study is crucial for understanding the environmental and health implications of these compounds (Armas & Apodaca, 2022).

Safety And Hazards

The safety information for 3-Bromo-9-methyl-9H-carbazole includes the following hazard statements: H302-H312-H332 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P312-P322-P330-P363-P501 .

properties

IUPAC Name

3-bromo-9-methylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQENVGAILUHBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369558
Record name 3-bromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-9-methyl-9H-carbazole

CAS RN

91828-08-9
Record name 3-bromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-9-methyl-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1b (2.5 g, 13.8 mmol) in dichloromethane (80 mL) was added NBS (2.4 g, 13.8 mmol) portion-wise in an ice-water bath. After complete addition, the solution mixture was warmed to room temperature and stirred overnight. The resulting solution was washed with water and brine. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:10) as eluent to afford 2b (2.11 g) in 59% yield. 1H NMR (400 MHz, CDCl3) δ 8.19 (d, J=2.0 Hz, 1H), 8.03 (d, J=8.0 Hz, 1H), 7.54 (dd, J=8.8 Hz, J=2.0 Hz, 1H), 7.50 (td, J=8.0 Hz, J=1.2 Hz, 1H), 7.39 (d, J=8.0 Hz, 1H), 7.27-7.22 (m, 2H), 3.82 (s, 3H).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MB Ponce, FM Cabrerizo, SM Bonesi… - Helvetica chimica …, 2006 - Wiley Online Library
… The synthesis of 3-bromo-9-methyl-9H-carbazole and of 3,6-dibromo-9-methyl-9Hcarbazole has been described a long time ago [16]. This previously described bromination reaction of …
Number of citations: 22 onlinelibrary.wiley.com
S Feng, Z Zhou, X Xiang, H Feng, Z Qu, H Lu - ACS omega, 2020 - ACS Publications
… Cz-Li as a key intermediate is obtained through lithium–halogen exchange reaction between n-BuLi and 3-bromo-9-methyl-9H-carbazole, which further reacts with commercially …
Number of citations: 3 pubs.acs.org
A Hossein Habibi, P Josse, PS Marqués… - …, 2022 - Wiley Online Library
… 5-(9-methyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde (4): 3-bromo-9-methyl-9H-carbazole 3 (200 mg; 768 μmol), palladium(II) acetate (9 mg; 5 mol%), pivalic acid (23 mg; 30 mol%) …
P Garg, GC Upreti, A Singh - The Journal of Organic Chemistry, 2022 - ACS Publications
… To a screw cap vial were added 3b (50 mg, 0.16 mmol, 1 equiv), 3-bromo-9-methyl-9H-carbazole (48 mg, 0.18 mmol, 1.1 equiv), and FeCl 3 (5 mg, 20 mol %). To this mixture, DCE (2 mL…
Number of citations: 5 pubs.acs.org

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